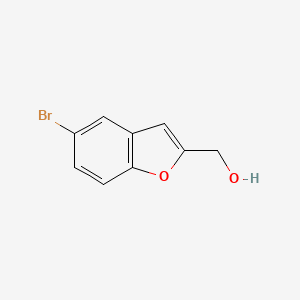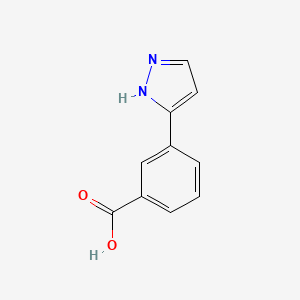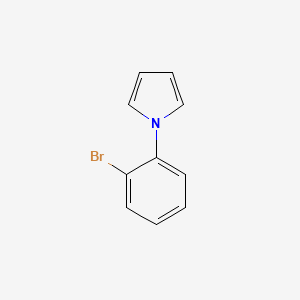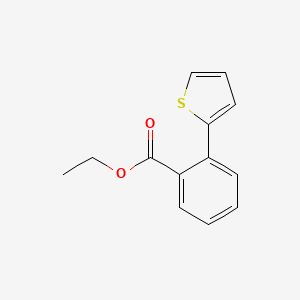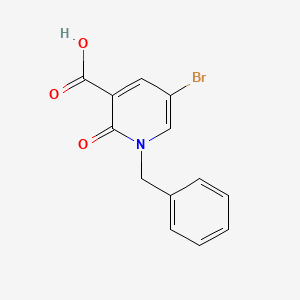
1-Benzyl-5-bromo-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-Benzyl-5-bromo-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid" is a derivative of pyridinecarboxylic acid, which is a class of compounds that have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom and a benzyl group in the molecule suggests that it could be a key intermediate or a final product in the synthesis of various pharmacologically active compounds.
Synthesis Analysis
The synthesis of related pyridinecarboxylic acid derivatives often involves the cyclization of various precursors, such as dichloropyrazine and benzyl dihydroxybenzoate, under specific conditions like microwave irradiation . The resulting products can undergo further transformations, such as esterification or conversion to carboxylic acids, and can form complex structures, including supramolecular assemblies, when reacted with metal ions .
Molecular Structure Analysis
The molecular structure of pyridinecarboxylic acid derivatives is characterized by the presence of a pyridine ring, which can be substituted with various functional groups that influence the molecule's conformation and reactivity. For instance, the introduction of a benzyl group can add steric bulk, while a bromine atom can be a site for further chemical reactions . The molecular structure is crucial in determining the compound's interaction with other molecules, including the formation of hydrogen bonds and metal coordination complexes .
Chemical Reactions Analysis
Pyridinecarboxylic acid derivatives can participate in a variety of chemical reactions. They can form hydrogen bonds with other molecules, as seen in the formation of supramolecular polymers . They can also react with metal ions to create metal-containing supramolecular complexes . Bromination and nitration reactions are common for these compounds, with bromination occurring at specific positions depending on the substituents present . The reactivity of these compounds can be exploited in the synthesis of pharmacologically active molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinecarboxylic acid derivatives are influenced by their molecular structure. The presence of carboxylic acid groups contributes to their acidity and ability to form hydrogen bonds, which can lead to the formation of different crystal structures . The substituents on the pyridine ring can affect the molecule's dipole moment, solubility, and overall reactivity. The introduction of a bromine atom can increase the molecule's mass and influence its reactivity in electrophilic aromatic substitution reactions .
Scientific Research Applications
Chemical Synthesis and Intermediates
Synthesis of Insecticides : The compound 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate in the synthesis of the new insecticide chlorantraniliprole, demonstrates the use of related pyridinecarboxylic acid derivatives in the production of agricultural chemicals (Niu Wen-bo, 2011).
Development of Vasodilation Agents : Research into 2-(alicyclic-amino)-4,6-diaryl-3-pyridinecarboxylates shows potential in creating compounds with considerable vasodilation properties, indicating the relevance of pyridinecarboxylates in cardiovascular research (A. S. Girgis et al., 2008).
Lanthanide-Based Coordination Polymers : The use of aromatic carboxylic acids like 3,5-bis(pyridine-2-ylmethoxy)benzoic acid in the synthesis of lanthanide coordination compounds highlights the application of pyridinecarboxylic acids in materials science, particularly in developing new materials with specific photophysical properties (S. Sivakumar et al., 2011).
Medicinal Chemistry and Pharmacology
Antibacterial and Antifungal Agents : The synthesis of 4-bromo-2-hydroxy benzoic acid arylidene hydrazides and their subsequent conversion to pyrrole and pyrrolidine compounds demonstrate the potential of pyridinecarboxylic acid derivatives in creating new antibacterial and antifungal agents (S. Mehta, 2013).
Antiinflammatory and Analgesic Activity : The study of 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related pyridine derivatives for their antiinflammatory and analgesic activities in both animal models and humans showcases the pharmaceutical importance of this chemical class (Joseph M. Muchowski et al., 1985).
Crystal Engineering and Supramolecular Chemistry
- Supramolecular Assemblies : The study of supramolecular assemblies of 1,2,4,5-benzenetetracarboxylic acid with various aza donor molecules, including pyridine derivatives, underlines the significance of pyridinecarboxylic acids in crystal engineering, contributing to the development of materials with unique structural and functional properties (K. Arora & V. Pedireddi, 2003).
properties
IUPAC Name |
1-benzyl-5-bromo-2-oxopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c14-10-6-11(13(17)18)12(16)15(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWHNUKTQGMPDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=C(C2=O)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501160876 |
Source


|
| Record name | 5-Bromo-1,2-dihydro-2-oxo-1-(phenylmethyl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501160876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5-bromo-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid | |
CAS RN |
101384-63-8 |
Source


|
| Record name | 5-Bromo-1,2-dihydro-2-oxo-1-(phenylmethyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101384-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,2-dihydro-2-oxo-1-(phenylmethyl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501160876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

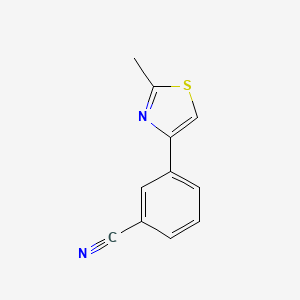
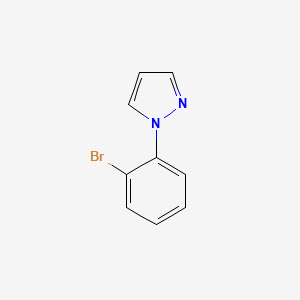
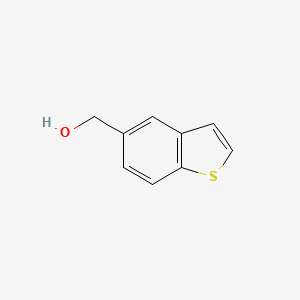
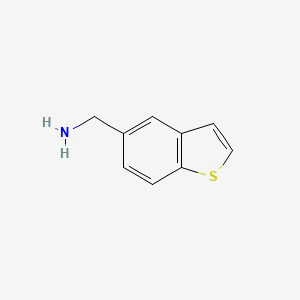

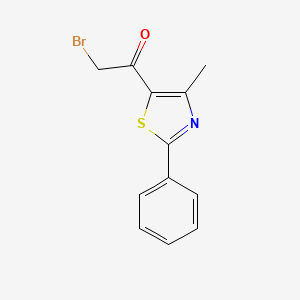
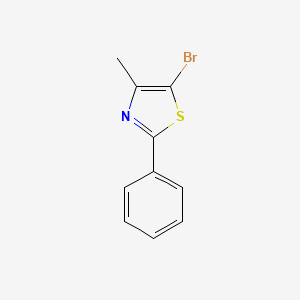
![[4-(Morpholinomethyl)phenyl]methanol](/img/structure/B1273741.png)
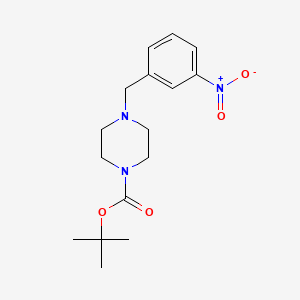
![5-Bromobenzo[b]furan-2-carbonyl chloride](/img/structure/B1273745.png)
